An In-depth Technical Guide to Tetramethylrhodamine-6-maleimide (TMRM): Chemical Properties and Applications
An In-depth Technical Guide to Tetramethylrhodamine-6-maleimide (TMRM): Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-6-maleimide (TMRM) is a thiol-reactive fluorescent dye widely utilized in biological research for the specific labeling of cysteine residues in proteins and peptides. Its bright orange fluorescence, high photostability, and specific reactivity make it an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with TMRM, designed to equip researchers with the knowledge to effectively employ this versatile fluorophore in their work.
Chemical Properties and Structure
TMRM consists of a tetramethylrhodamine fluorophore linked to a maleimide functional group. The maleimide moiety allows for the specific covalent attachment of the dye to sulfhydryl groups found in cysteine residues through a Michael addition reaction.
Chemical Structure
The chemical structure of Tetramethylrhodamine-6-maleimide is presented below:
Caption: Chemical structure of Tetramethylrhodamine-6-maleimide.
Physicochemical Properties
A summary of the key physicochemical properties of TMRM is provided in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₃N₃O₅ | [1] |
| Molecular Weight | 481.50 g/mol | [1] |
| Excitation Maximum (λex) | ~541-552 nm | |
| Emission Maximum (λem) | ~567-575 nm | |
| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [2] |
| Solubility | Soluble in DMSO and DMF | |
| Appearance | Dark colored solid | [2] |
Experimental Protocols
The following sections detail standardized protocols for the use of TMRM in protein labeling experiments.
Protein Labeling with TMRM
This protocol outlines the steps for the covalent labeling of a protein containing accessible cysteine residues with Tetramethylrhodamine-6-maleimide.
Materials:
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Protein of interest (containing free cysteine residues)
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Tetramethylrhodamine-6-maleimide (TMRM)
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Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
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Quenching reagent: 2-Mercaptoethanol or L-cysteine.
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Purification column (e.g., size-exclusion chromatography).
Procedure:
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Protein Preparation:
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Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide dye.
-
-
TMRM Stock Solution Preparation:
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Prepare a 10 mM stock solution of TMRM in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the TMRM stock solution to the protein solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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-
Quenching the Reaction:
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Add a final concentration of 10-100 mM of a quenching reagent (e.g., 2-mercaptoethanol) to consume any unreacted TMRM.
-
-
Purification:
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Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
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Logical Workflow for Protein Labeling:
Caption: Workflow for labeling a protein with TMRM.
Chemical Reaction and Stability
The conjugation of TMRM to a cysteine residue proceeds via a Michael addition reaction, forming a stable thioether bond.
Reaction Scheme:
Caption: Michael addition of TMRM to a thiol group.
Stability of the Thiol-Maleimide Adduct
The thioether bond formed between the maleimide and the thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the dissociation of the dye from the protein.[3][4]
To enhance the stability of the conjugate, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened structure. This hydrolysis is favored at basic pH and results in a more stable, irreversible linkage.[5][6]
Stabilization Pathway:
Caption: Stability and stabilization of the TMRM-thiol adduct.
Conclusion
Tetramethylrhodamine-6-maleimide is a robust and versatile fluorescent probe for the specific labeling of cysteine-containing biomolecules. Its well-characterized chemical and spectral properties, combined with straightforward labeling protocols, make it an essential tool for researchers in cell biology, biochemistry, and drug development. By understanding the principles of the labeling reaction and the factors affecting conjugate stability, scientists can confidently employ TMRM to gain valuable insights into the structure, function, and localization of proteins and other biological molecules.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
